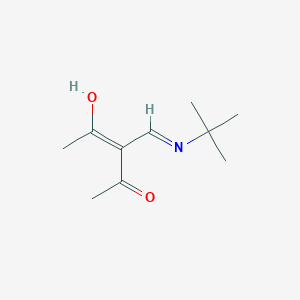
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is an organic compound that features a tert-butyl group, an iminomethyl group, and a hydroxyl group attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one typically involves the condensation of a suitable aldehyde with a tert-butylamine derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the imine and hydroxyl groups can interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, such compounds may be investigated for their pharmacological properties. The ability to modify the structure through chemical reactions allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds or coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imine-containing molecules, such as Schiff bases, and hydroxyl-containing compounds, such as alcohols and phenols. These compounds share some structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is unique due to the combination of the tert-butyl, iminomethyl, and hydroxyl groups on a pentenone backbone. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C10H17NO2/c1-7(12)9(8(2)13)6-11-10(3,4)5/h6,12H,1-5H3/b9-7+,11-6? |
InChI-Schlüssel |
RSWGRAKJAQIIFU-GQCIWFOMSA-N |
Isomerische SMILES |
C/C(=C(/C=NC(C)(C)C)\C(=O)C)/O |
Kanonische SMILES |
CC(=C(C=NC(C)(C)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















